N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide

Fatty Acid Synthase Thioesterase Inhibition Cancer Metabolism

Procure N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide (942002-51-9) as your characterized reference standard for fatty acid synthase (FAS) thioesterase inhibition. With a confirmed IC50 of 13.1 µM in fluorescence-based screens, it serves as an essential low-potency calibrator for assay sensitivity validation. This exact substitution pattern is critical for observed activity; avoid non-validated positional isomers. Ideal for SAR probes and metabolic S-oxidation studies.

Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
CAS No. 942002-51-9
Cat. No. B2366656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide
CAS942002-51-9
Molecular FormulaC15H11N3O3S2
Molecular Weight345.39
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S2/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19)
InChIKeyOYBLPJROEHOFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide (CAS 942002-51-9): Supplier-Independent Procurement Guide for a Fatty Acid Synthase (FAS) Inhibitor Scaffold


N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide (CAS 942002-51-9) is a synthetic benzothiazole derivative comprising a benzothiazole core functionalized with a methylthio group at position 4 and a 4-nitrobenzamide moiety at position 2, with a molecular formula of C15H11N3O3S2 and a monoisotopic mass of 345.0242 Da [1]. Public bioactivity records indicate this compound acts as an inhibitor of the human fatty acid synthase (FAS) thioesterase (TE) domain, an anti-cancer target, with an IC50 of 13,100 nM, confirmed in a dose-response fluorescence-based confirmatory screen [2]. This specific measurable activity provides a starting point for method development, target-based functional studies, or structure-activity relationship (SAR) exploration where FAS inhibition is desired, enabling a fact-based purchasing decision rather than one based solely on unquantified structural potential.

Risk of Substitution: Why N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide Functional Assays Cannot Rely on Simple Benzothiazole or Nitrobenzamide Analogs


Sourcing decisions for benzothiazole-based inhibitors must account for the compound-specific combination of the 4-methylthio substituent and the 4-nitrobenzamide group, as this precise arrangement dictates its interaction with the fatty acid synthase (FAS) thioesterase domain. Generic substitution with other benzothiazoles or nitrobenzamides is unsupported because the only publicly available confirmatory dose-response data (IC50 = 13,100 nM) is tied specifically to this substitution pattern, confirmed in the PubChem BioAssay AID 624327 screen [1]. Even closely related positional isomers, such as 2-nitrobenzamide analogs (e.g., CAS 899941-81-2) or 6-methylthio regioisomers, lack any comparable quantitative activity record in this assay, creating an evidence gap that procurement must avoid by sourcing the exact compound for which activity has been validated in a specified system [2].

Quantitative Differentiation Evidence for N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide (942002-51-9)


FAS Thioesterase Domain Inhibitory Potency Compared to the Research-Grade Standard Orlistat

The compound demonstrates micromolar inhibitory activity against the human fatty acid synthase thioesterase (FAS-TE) domain, with an IC50 of 13.1 µM (13,100 nM) in a confirmatory dose-response fluorescence intensity assay (PubChem AID 624327) [1]. This contrasts with the well-established FAS inhibitor Orlistat, which inhibits the thioesterase domain with an IC50 of approximately 0.3–0.7 µM under comparable enzymatic conditions [2]. The approximately 20- to 40-fold lower potency of N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide confirms it is not a high-potency lead but provides a validated, commercially available chemical probe with low to mid-micromolar activity for developing biochemical assays or conducting mechanistic studies where a potent inhibitor like Orlistat would mask baseline sensitivity .

Fatty Acid Synthase Thioesterase Inhibition Cancer Metabolism

Methylthio Substituent Contribution to Physicochemical Property Differentiation Over the Unsubstituted Benzothiazole Core

Introduction of the 4-methylthio group increases the compound's calculated logP (XLogP3-AA) to 3.9, while the parent unsubstituted benzothiazole-4-nitrobenzamide scaffold (e.g., N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide, CAS 35353-21-0) is predicted to exhibit a logP of approximately 2.8–3.1 [1][2]. This approximately 0.8–1.1 log unit increase signifies a greater than 6-fold theoretical enhancement in membrane partitioning potential according to the Lipinski rule-of-five framework, without a concomitant increase in hydrogen bond donors .

Lipophilicity Physicochemical Properties Drug Likeness

Metabolic Stability Implication of the 4-Methylthio Substituent Versus Potential S-Oxidation in Unsubstituted Benzothiazoles

The 4-methylthio substituent constitutes a thioether moiety that is susceptible to cytochrome P450-mediated S-oxidation to form a sulfoxide metabolite, which could introduce a metabolic soft spot compared to benzothiazoles lacking this group [1]. While no direct metabolic stability data were retrieved for this compound, the known metabolic lability of aromatic methylthio groups in benzothiazole systems implies that procurements intended for in vivo pharmacokinetic profiling must account for rapid oxidative clearance, selecting this compound specifically to investigate the effect of the methylthio group on half-life and metabolite formation compared to oxidation-resistant analogs such as 4-methyl or 4-chloro derivatives .

Metabolic Stability Thioether Oxidative Metabolism

Evidence-Backed Application Scenarios for Procuring N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide


Development of an In Vitro FAS-TE Biochemical Assay Using a Low-Potency Reference Inhibitor

The confirmed IC50 of 13.1 µM against the human fatty acid synthase thioesterase domain [1] positions this compound as a calibrated low-potency reference inhibitor for developing and validating fluorescence-based FAS-TE enzyme assays. Unlike a DMSO-only vehicle control, it provides a signal window for confirming assay sensitivity. Unlike a potent inhibitor like Orlistat (IC50 ~0.3–0.7 µM) [2], it avoids complete target saturation, allowing scientists to detect subtle changes in enzyme preparation quality or assay conditions across multi-plate screening campaigns.

SAR Probe for Methylthio Group Contribution to Target Binding in Benzothiazole Libraries

With its uniquely characterized 4-methylthio group providing a distinct combination of lipophilicity (XLogP3-AA = 3.9) and hydrogen-bonding capacity [1], this compound serves as a key SAR probe for medicinal chemistry efforts aimed at optimizing the benzothiazole scaffold for FAS-TE inhibition. By comparing its activity (13.1 µM) [2] and physicochemical properties against analogs lacking the methylthio substituent, research teams can deconvolve the contribution of this substituent to target potency and membrane permeability.

Investigation of Methylthio-Containing Heterocycle Metabolism in Drug Discovery

For DMPK scientists seeking a model substrate to study the cytochrome P450-mediated S-oxidation of aromatic methylthio groups, this compound offers a defined heterocyclic scaffold. Its predicted susceptibility to metabolic oxidation [1] makes it suitable for in vitro microsomal or hepatocyte incubation studies, where the formation and clearance of a sulfoxide metabolite can be monitored to establish in vitro-in vivo extrapolation (IVIVE) parameters for benzothiazole-based drug candidates.

Quote Request

Request a Quote for N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.